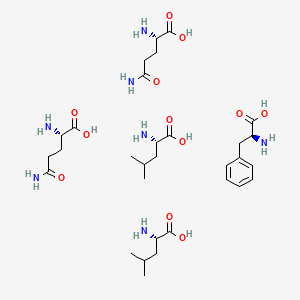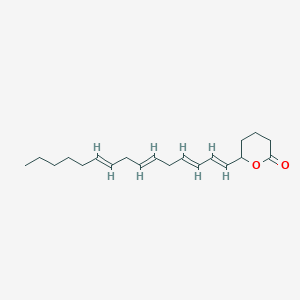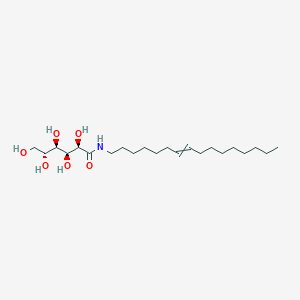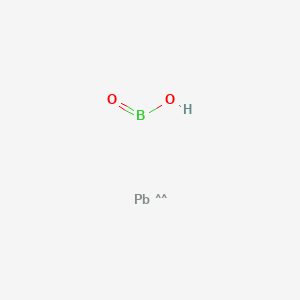
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is a peptide compound composed of multiple amino acids This compound is a derivative of leucine and phenylalanine, which are essential amino acids involved in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for industrial applications.
化学反応の分析
Types of Reactions
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
科学的研究の応用
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as promoting muscle growth and repair.
Industry: Utilized in the production of peptide-based drugs and supplements.
作用機序
The mechanism of action of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways may include the mTOR (mechanistic target of rapamycin) pathway, which is involved in regulating cell growth and metabolism.
類似化合物との比較
Similar Compounds
L-Phenylalanyl-L-leucine: A simpler dipeptide with similar amino acid components.
L-Leucyl-L-glutamine: Another peptide with leucine and glutamine residues.
Uniqueness
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer peptide chain may offer more complex interactions and functions compared to simpler peptides.
特性
分子式 |
C31H57N7O12 |
|---|---|
分子量 |
719.8 g/mol |
IUPAC名 |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid;(2S)-2,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C9H11NO2.2C6H13NO2.2C5H10N2O3/c10-8(9(11)12)6-7-4-2-1-3-5-7;2*1-4(2)3-5(7)6(8)9;2*6-3(5(9)10)1-2-4(7)8/h1-5,8H,6,10H2,(H,11,12);2*4-5H,3,7H2,1-2H3,(H,8,9);2*3H,1-2,6H2,(H2,7,8)(H,9,10)/t8-;2*5-;2*3-/m00000/s1 |
InChIキー |
OTXIFAAWWOXTTE-QGCUHYTESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)



![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)

![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)

